3-[(4-chlorobenzyl)sulfanyl]-5-phenyl-4H-1,2,4-triazol-4-ylamine
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Overview
Description
3-[(4-Chlorobenzyl)sulfanyl]-5-phenyl-4H-1,2,4-triazol-4-ylamine is a chemical compound characterized by its unique structure, which includes a triazole ring, a phenyl group, and a chlorobenzyl sulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(4-Chlorobenzyl)sulfanyl]-5-phenyl-4H-1,2,4-triazol-4-ylamine typically involves the reaction of 4-chlorobenzyl chloride with phenylhydrazine in the presence of a suitable base, such as triethylamine. The reaction mixture is then heated to facilitate the formation of the triazole ring. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yield and purity.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes. Advanced techniques, such as continuous flow reactors and automated synthesis systems, are employed to enhance efficiency and ensure consistent quality. The production process is closely monitored to maintain the desired specifications and to comply with regulatory standards.
Chemical Reactions Analysis
Types of Reactions: 3-[(4-Chlorobenzyl)sulfanyl]-5-phenyl-4H-1,2,4-triazol-4-ylamine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reaction is typically carried out in an acidic or neutral medium.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be achieved using nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed:
Oxidation: The oxidation of the compound can lead to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can produce the corresponding amine derivatives.
Substitution: Substitution reactions can result in the formation of various substituted triazoles.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: It has shown biological activity, including antimicrobial and antifungal properties, making it a candidate for drug development.
Medicine: The compound has been investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.
Industry: It is used in the development of new materials and chemical processes, contributing to advancements in industrial chemistry.
Mechanism of Action
The mechanism by which 3-[(4-Chlorobenzyl)sulfanyl]-5-phenyl-4H-1,2,4-triazol-4-ylamine exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
3-[(4-Chlorobenzyl)sulfanyl]-5-phenyl-4H-1,2,4-triazol-4-ylamine is compared with other similar compounds, such as 3-[(4-methylbenzyl)sulfanyl]-5-phenyl-4H-1,2,4-triazol-4-ylamine and 3-[(4-fluorobenzyl)sulfanyl]-5-phenyl-4H-1,2,4-triazol-4-ylamine These compounds share structural similarities but differ in their substituents, leading to variations in their chemical properties and biological activities
Conclusion
This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique structure and reactivity make it a valuable tool in the development of new chemical processes, materials, and therapeutic agents. Further research and development will continue to uncover its full potential and expand its applications in various fields.
Properties
IUPAC Name |
3-[(4-chlorophenyl)methylsulfanyl]-5-phenyl-1,2,4-triazol-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN4S/c16-13-8-6-11(7-9-13)10-21-15-19-18-14(20(15)17)12-4-2-1-3-5-12/h1-9H,10,17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXAUMURNNHOUSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(N2N)SCC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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